Product packaging for 6-Bromo-5H-pyrido[4,3-b]indole(Cat. No.:)

6-Bromo-5H-pyrido[4,3-b]indole

Cat. No.: B12274543
M. Wt: 247.09 g/mol
InChI Key: PIJJWOBFUYPXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Fundamental Significance of the γ-Carboline Moiety

The term "carboline" was first introduced by W. H. Perkin Jr. and Robert Robinson to describe the tricyclic nucleus they identified during their work on harmala alkaloids. nih.gov The name reflects the structural relationship to both carbazole (B46965) and isoquinoline. nih.gov The four isomeric forms of pyrido[X,Y-b]indoles are designated as α-, β-, γ-, and δ-carbolines, with 5H-pyrido[4,3-b]indole corresponding to the γ-carboline isomer. smolecule.comnih.gov

Fundamentally, γ-carboline alkaloids, both naturally occurring and synthetic, are recognized for their extensive range of bioactivities. These include, but are not limited to, antiviral, antibacterial, antifungal, antiparasitic, antitumor, and anti-inflammatory properties. pharmaffiliates.comnih.gov This broad spectrum of activity has established the γ-carboline moiety as a critical pharmacophore in drug discovery programs.

Positioning of Pyrido[4,3-b]indole as a Privileged Structure in Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, the 5H-pyrido[4,3-b]indole scaffold is widely regarded as a "privileged structure." This term, coined by B. Evans, describes a molecular framework that is capable of binding to a variety of biological targets, leading to a diverse array of pharmacological responses. chemicalbook.com The versatility of the γ-carboline core allows for the development of ligands for numerous receptors and enzymes.

The privileged nature of this scaffold is evidenced by the extensive research into its derivatives for various therapeutic applications. For instance, derivatives of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key target in the treatment of myeloproliferative disorders. ontosight.ai Furthermore, the tetrahydro-γ-carboline core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, highlighting its potential in treating genetic diseases like cystic fibrosis. nih.govacs.orgnih.govacs.org The scaffold's ability to serve as a basis for inhibitors of BET bromodomains further underscores its significance in cancer research. nih.govacs.org

Academic Research Trajectories and Unique Relevance of Brominated Pyrido[4,3-b]indoles

The introduction of a bromine atom onto the γ-carboline scaffold can significantly modulate its physicochemical properties and biological activity. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance attributes such as lipophilicity, metabolic stability, and binding affinity.

While research has explored various brominated carbolines, the specific substitution pattern dictates the resulting biological profile. For example, 8-bromo-5H-pyrido[4,3-b]indole has been identified as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. smolecule.com In a different carboline isomer series, 9-bromo-5H-pyrido[4,3-b]indole serves as a key intermediate in the synthesis of novel tubulin polymerization inhibitors through Suzuki cross-coupling reactions. nih.gov

The focus on the 6-bromo substitution pattern on the 5H-pyrido[4,3-b]indole core is part of a broader academic trajectory to create a diverse library of halogenated carbolines for structure-activity relationship (SAR) studies. While direct and extensive research on the fully aromatic 6-Bromo-5H-pyrido[4,3-b]indole is still emerging, studies on its reduced form, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, indicate its importance as a synthetic intermediate. A patented method for the preparation of its hydrochloride salt involves the reaction of (2-bromophenyl) hydrazine (B178648) hydrochloride with 4-piperidone (B1582916) monohydrate hydrochloride. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrN2 B12274543 6-Bromo-5H-pyrido[4,3-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

6-bromo-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H7BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6,14H

InChI Key

PIJJWOBFUYPXKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Bromo 5h Pyrido 4,3 B Indole and Its Analogues

Strategies for the Construction of the 5H-Pyrido[4,3-b]indole Core Structure

The synthesis of the 5H-pyrido[4,3-b]indole (γ-carboline) core has evolved from classical, often harsh, methods to more sophisticated and efficient modern protocols.

Evolution of Classical Approaches (e.g., Graebe-Ullman Reaction, Modified Fischer Indole (B1671886) Synthesis)

The Graebe-Ullman reaction is a classic method for synthesizing carbolines, which involves the thermal decomposition of N-pyridylbenzotriazoles. beilstein-journals.orgnih.gov This approach, while foundational, often suffers from low yields and requires extreme thermal conditions. beilstein-journals.orgbeilstein-archives.org Modifications, such as the use of microwave irradiation, have been introduced to make the reaction more versatile and operationally simpler. beilstein-journals.orgnih.gov The Graebe-Ullman synthesis has been applied to create various carboline isomers, including α-carbolines, by converting 1-α-pyridylbenzotriazole. sioc-journal.cnresearchgate.netresearchgate.netnih.gov

The Fischer indole synthesis represents another cornerstone in the construction of carboline scaffolds, particularly for producing tetrahydro-γ-carboline derivatives. beilstein-journals.orgnih.govbeilstein-archives.orginnovareacademics.in This method typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. innovareacademics.in For instance, the reaction of phenylhydrazine hydrochloride with N-Boc-4-piperidone can yield a γ-carboline precursor. innovareacademics.in A notable application is the synthesis of γ-carboline itself, first achieved by Robinson and Thornley through a three-step process using 4-chloropyridine (B1293800) and o-phenylenediamine. innovareacademics.in However, traditional Fischer indole synthesis can be limited by the use of corrosive reagents and harsh conditions. beilstein-journals.orgbeilstein-archives.org More recent modifications have employed milder and more eco-friendly catalysts like propylphosphonic anhydride (B1165640) (T3P) to improve yields and simplify isolation. innovareacademics.ininnovareacademics.in

Despite their historical significance, both the Graebe-Ullman and Fischer syntheses are often associated with drawbacks such as low product yields, limited substrate scope, and the need for high temperatures and corrosive reagents. beilstein-journals.orgbeilstein-archives.org

Development of Modern Synthetic Protocols (e.g., Metal-Catalyzed Annulations, Benzyne (B1209423) Cyclization)

To overcome the limitations of classical methods, modern synthetic protocols have been developed, with metal-catalyzed annulations being particularly prominent. Transition-metal-catalyzed cyclizations have become a preferred route for accessing carboline scaffolds. beilstein-journals.org For example, palladium-catalyzed tandem coupling-cyclization reactions and rhodium-catalyzed [2+2+2] cycloadditions of yne-ynamides have proven effective. beilstein-journals.org Larock and coworkers developed a Pd/Cu-catalyzed imino-annulation of internal alkynes, which was a significant advancement in this area. beilstein-journals.orgbeilstein-archives.org Palladium-catalyzed reactions, in general, offer a versatile and efficient means to construct all four parent carbolines through a combination of amination and intramolecular arylation reactions. psu.edu

Benzyne cyclization offers another modern approach to synthesizing pyrido[4,3-b]indole derivatives. researchgate.net This method avoids the use of highly toxic aryl hydrazines and can be performed under various reaction conditions using complex bases like sodium amide (NaNH2) or potassium amide (KNH2). researchgate.net The cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones via benzyne intermediates provides a regioselective route to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. researchgate.net Additionally, cycloaddition reactions involving benzyne have been utilized in the total synthesis of related alkaloids. acs.org

These modern techniques often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to their classical counterparts. beilstein-journals.orgpsu.edu

Regioselective Bromination at the C-6 Position and Investigations of Related Halogenations

The introduction of a halogen, particularly bromine, onto the γ-carboline skeleton is a key step for further functionalization. The regioselective bromination of 5H-pyrido[4,3-b]indole at the C-6 position is a crucial transformation.

Investigations into the halogenation of various azaindoles have led to the development of practical and regioselective methods. researchgate.net For γ-carbolines, direct bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). nih.gov This method allows for the specific introduction of a bromine atom at the desired position. For instance, the synthesis of 9-bromo-5H-pyrido[4,3-b]indole (an isomer of the title compound) was accomplished by reacting 5H-pyrido[4,3-b]indole with NBS in DMF at room temperature. nih.gov

Other studies have focused on the halogenation of related heterocyclic systems. For example, regioselective electrophilic substitution reactions, including bromination, have been described for unprotected α-carbolines at the C-6 position. thieme-connect.com The use of hypervalent iodine(III) reagents in aqueous conditions has also been shown to facilitate the regioselective halogenation of N-heterocycles. rsc.org While not specifically detailed for 6-bromo-5H-pyrido[4,3-b]indole in the provided context, these general methodologies for regioselective halogenation are highly relevant.

The presence of a halogen atom, such as bromine, can significantly influence the biological activity of the resulting compounds. mdpi.com

Advanced Derivatization and Functionalization Strategies for this compound Analogues

The bromine atom at the C-6 position of the γ-carboline core serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) and Other Carbon-Carbon Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituted γ-carboline is an excellent substrate for these transformations. The Suzuki reaction , which couples an organoboron compound with an organohalide, is a widely used method in this context. uwindsor.ca For example, 9-bromo-5H-pyrido[4,3-b]indole has been successfully coupled with various substituted phenylboronic acids using a palladium catalyst like Pd(PPh3)4 to generate 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, and in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov

The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst. uwindsor.ca This methodology has been applied to the synthesis of various aryl-substituted carbolines and indoles. uwindsor.canih.govrsc.org

Other palladium-catalyzed reactions, such as the Heck reaction, have also been employed to introduce olefinic groups onto carboline precursors. uni-muenchen.de These advanced C-C bond-forming strategies allow for the construction of complex molecular architectures from the 6-bromo-γ-carboline scaffold.

Selective Nitrogen- and Oxygen-Functionalization Methods (e.g., N-alkylation, O-alkylation)

The nitrogen atoms within the 5H-pyrido[4,3-b]indole ring system and the potential for introducing oxygen-containing functional groups provide further opportunities for derivatization.

N-alkylation can be achieved at the indole nitrogen or the pyridine (B92270) nitrogen, depending on the reaction conditions and the specific carboline derivative. Alkylation can be performed using alkyl halides or other alkylating agents to introduce various alkyl groups. ambeed.com For instance, N-alkyl-5H-pyrido[4,3-b]indol-1-amines have been synthesized and investigated for their biological activities. nih.gov The alkylation of related diketopyrrolopyrrole derivatives has also been studied, leading to both N- and O-alkylated products. researchgate.net

O-alkylation becomes relevant when a hydroxyl group is present on the carboline ring. While direct O-alkylation of this compound is not applicable without a hydroxyl substituent, the principles of O-alkylation are important in the broader context of carboline chemistry. For example, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been shown to be a successful strategy for creating new biologically active compounds. nih.govnih.gov This can be achieved using various methods, including the use of diazo compounds under mildly acidic conditions. researchgate.net Triflic acid-catalyzed carbenoid insertion is another method for the regioselective O-alkylation of 2-pyridones. rsc.org These methods could potentially be applied to hydroxylated derivatives of the 6-bromo-γ-carboline core.

Influence of Substituent Effects on Synthetic Efficiency and Product Diversity

The strategic placement of substituents on the this compound scaffold and its analogues plays a pivotal role in modulating both the efficiency of synthetic transformations and the diversity of the resulting products. The electronic and steric nature of these substituents can dictate reaction yields, influence regioselectivity, and ultimately determine the pharmacological profile of the synthesized molecules.

Research into the synthesis of γ-carboline derivatives has shown that the electronic properties of substituents on the benzene (B151609) ring of the indole core can have varied effects on reaction outcomes. In the context of the Winterfeldt oxidation of 2-Boc-1,2,3,4-tetrahydro-γ-carbolines to form dihydropyrrolo[3,2-b]quinolones, a key transformation, the nature of the substituent at the 6- or 8-position does not appear to significantly impact the efficiency of the reaction. mdpi.com A study demonstrated that substrates with either electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -F, -Cl, -Br) groups at these positions underwent oxidation in consistently excellent yields (90-94%). mdpi.com This suggests a high degree of functional group tolerance for this specific transformation.

Conversely, the substituent on the nitrogen atom of the piperidine (B6355638) ring (position 2) exerts a pronounced influence on the reaction's efficiency. While N-acyl and N-alkoxycarbonyl protecting groups like acetyl (Ac), benzoyl (Bz), and benzyloxycarbonyl (Cbz) lead to high yields (86–89%), a tosyl (Ts) group at the same position results in a significantly lower yield of only 38%. mdpi.com This highlights the critical role of the nitrogen substituent in modulating the reactivity of the tetrahydro-γ-carboline system during oxidation. mdpi.com

Influence of Substituents on the Yield of Winterfeldt Oxidation of Tetrahydro-γ-carbolines mdpi.com
Substituent at Position 6/8Substituent at Position 2ProductYield (%)
HBoc2-Boc-dihydropyrrolo[3,2-b]quinolone92
6-FBoc6-Fluoro-2-Boc-dihydropyrrolo[3,2-b]quinolone93
6-ClBoc6-Chloro-2-Boc-dihydropyrrolo[3,2-b]quinolone94
6-BrBoc6-Bromo-2-Boc-dihydropyrrolo[3,2-b]quinolone93
8-OCH3Boc8-Methoxy-2-Boc-dihydropyrrolo[3,2-b]quinolone90
HAc2-Acetyl-dihydropyrrolo[3,2-b]quinolone89
HBz2-Benzoyl-dihydropyrrolo[3,2-b]quinolone86
HCbz2-Cbz-dihydropyrrolo[3,2-b]quinolone88
HTs2-Tosyl-dihydropyrrolo[3,2-b]quinolone38

In addition to synthetic efficiency, substituents are crucial for directing the biological activity and selectivity of the final products, thereby expanding product diversity. In the development of ligands for serotonin (B10506) receptors, halogenation at the 6-position of indole-based structures has been shown to control the preference for either 5-HT2A or 5-HT2C receptors. nih.gov Specifically, for aplysinopsin analogues, a 6-fluoro substituent favors interaction with the 5-HT2A receptor, whereas 6-chloro and 6-bromo substituents direct selectivity towards the 5-HT2C receptor. nih.gov Similarly, in a study on dimeric 6-bromo-2-mercaptotryptamine (BrMT) analogues as Kv1.4 channel inhibitors, moving the bromo group from the 6- to the 5-position had only a minor effect on potency. nih.gov However, replacing the 6-bromo moiety with a more electronegative fluoro group led to a tenfold decrease in potency, indicating that the nature and position of the halogen significantly contribute to the molecule's pharmacological profile. nih.gov

Further illustrating the impact on product diversity, research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) channel revealed key structure-activity relationships. acs.org The substitution pattern on the indole ring was critical for activity. Replacing an 8-methoxy group with hydrogen or a methyl group led to a retention of efficacy, with the 8-hydrogen analogue showing a slight increase in potency. acs.org Combining a 6-fluoro substituent with an 8-methoxy or 8-methyl group, however, resulted in a significant drop in potency, demonstrating that the combined electronic effects of multiple substituents can have unforeseen consequences on the biological function of the molecule. acs.org

Influence of Substituents on Biological Activity of Pyrido[4,3-b]indole Analogues
Parent ScaffoldSubstituentBiological TargetObserved EffectReference
Aplysinopsin analogue6-FluoroSerotonin ReceptorsPreferential interaction with 5-HT2A nih.gov
Aplysinopsin analogue6-ChloroSerotonin ReceptorsPreferential interaction with 5-HT2C nih.gov
Aplysinopsin analogue6-BromoSerotonin ReceptorsPreferential interaction with 5-HT2C nih.gov
BrMT analogue6-FluoroKv1.4 Channel10-fold decrease in potency vs. 6-Bromo nih.gov
BrMT analogue5-BromoKv1.4 ChannelMinor effect on potency vs. 6-Bromo nih.gov
Tetrahydro-γ-carboline8-H (vs 8-OCH3)CFTR ChannelSlightly increased potency (EC50: 0.23 μM) acs.org
Tetrahydro-γ-carboline8-CH3 (vs 8-OCH3)CFTR ChannelConserved potency (EC50: 0.27 μM) acs.org
Tetrahydro-γ-carboline6-F, 8-OCH3CFTR ChannelSignificant drop in potency acs.org

These findings collectively underscore the importance of substituent selection in the synthesis of this compound analogues. While some synthetic transformations may be tolerant to a wide range of substituents on one part of the molecule, other positions can be highly sensitive, affecting reaction yields. More significantly, the nuanced interplay of steric and electronic effects introduced by these substituents is a powerful tool for fine-tuning the biological activity and selectivity of the resulting compounds, thereby generating a diverse library of molecules for therapeutic development.

Mechanistic Investigations of 6 Bromo 5h Pyrido 4,3 B Indole Derivatives in Biological Systems

Elucidation of Molecular Target Interactions and Cellular Pathway Modulation

The biological activity of 6-Bromo-5H-pyrido[4,3-b]indole derivatives stems from their ability to interact with specific intracellular proteins and modulate critical cellular pathways. These interactions can lead to a variety of cellular responses, including the regulation of gene expression, disruption of cell division, and restoration of protein function.

Targeting of Bromodomain and Extra-Terminal Domain (BET) Proteins

Derivatives of 5H-pyrido[4,3-b]indole have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). wikipedia.orgdovepress.com These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. dovepress.com By binding to the bromodomains of BET proteins, these inhibitors prevent the interaction between BET proteins and acetylated histones, which in turn blocks the expression of growth-promoting genes like Myc. wikipedia.orgdovepress.com

One such derivative, RX-37, which contains the 5H-pyrido[4,3-b]indole core, binds to BET proteins with nanomolar affinities and shows high selectivity over other bromodomain-containing proteins. acs.org Another γ-carboline-containing compound, compound 34, demonstrated binding to BRD2, BRD3, and BRD4 with Ki values ranging from 3.2 to 24.7 nM. nih.gov This compound potently inhibited the growth of acute myeloid leukemia (AML) cell lines, particularly those with MLL1 fusion genes, with IC50 values of 20 and 66 nM in MV4-11 and MOLM-13 cells, respectively. nih.gov The inhibitory mechanism involves the γ-carboline scaffold fitting into the acetyl-lysine binding pocket of the BET bromodomains. dovepress.comnih.gov

Mechanism of Interference with Microtubule Dynamics and Tubulin Polymerization

Several derivatives of 5H-pyrido[4,3-b]indole have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govresearcher.life Microtubules are essential cytoskeletal components involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

One study reported a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors. nih.gov Among them, compound 7k, featuring a 3,4,5-trimethoxyphenyl group, was the most potent against HeLa cancer cells, with an IC50 value of 8.7 µM. nih.govresearcher.life Mechanistic studies revealed that this compound inhibits tubulin polymerization, disrupts the cellular microtubule network, and arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis. nih.govresearcher.life Molecular docking simulations suggest that these compounds bind to the colchicine-binding site on β-tubulin, a key site for many tubulin polymerization inhibitors. nih.gov The interaction of the 5H-pyrido[4,3-b]indole core within this site is a critical aspect of their mechanism. nih.gov Similarly, 6-aryl-β-carbolines have been identified as potent microtubule depolymerizing agents that also interact with the colchicine (B1669291) binding site. pmiscience.com

Analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) have been identified as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.orgnih.govcysticfibrosis.onlineresearchgate.net Mutations in the CFTR gene can lead to cystic fibrosis, a disease characterized by defective ion transport across epithelial cell membranes. nih.gov Potentiators are small molecules that enhance the channel gating function of CFTR proteins that are present on the cell surface. acs.org

Through high-throughput screening, the tetrahydro-γ-carboline core was identified as a promising scaffold for CFTR potentiators. acs.orgnih.gov Structure-activity relationship (SAR) studies led to the discovery of enantiomerically pure compounds, such as compound 39, which effectively rescue the gating defects of F508del- and G551D-CFTR mutants. acs.orgnih.gov For instance, compound 20, with a fluorine atom at the 6-position, showed a potent EC50 of 0.096 μM in F508del-CFTR FRT cells. acs.org These compounds function by directly interacting with the CFTR protein to increase its open probability, thereby restoring chloride ion flow. acs.orgacs.org Another class of related compounds, spiro[piperidine-4,1-pyrido[3,4-b]indoles], act as 'co-potentiators', working synergistically with other potentiators like Ivacaftor (VX-770) to activate certain minimal function CFTR mutants. nih.govescholarship.org

Receptor Binding Affinity and Allosteric Modulation Studies

The structural similarity of the this compound core to neurotransmitters like serotonin (B10506) has prompted investigations into their interactions with various receptors in the central nervous system. These studies have revealed affinities for serotonin and dopamine (B1211576) receptors, suggesting potential neuromodulatory activities.

Interactions with Serotonin Receptors (e.g., 5-HT2A, 5-HT6)

β-carboline derivatives have been shown to bind to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govresearchgate.netresearchgate.net A study examining a series of ring-substituted β-carbolines found that while most derivatives had modest affinities, certain bromo-substituted compounds, especially at the 8-position, exhibited enhanced affinity for these receptors. nih.gov In general, β-carbolines bind to 5-HT2A receptors with modest affinity, which is influenced by ring substituents and the degree of saturation. nih.gov Harmine, a related β-carboline, binds to the 5-HT2A receptor with a Ki of 230-397 nM. researchgate.net

Some β-carboline derivatives also show affinity for the 5-HT6 receptor, a target for cognitive enhancement. google.com The affinity of these compounds for serotonin receptors suggests they could modulate serotonergic neurotransmission, which is involved in mood, cognition, and other neurological functions. vulcanchem.com

Modulation of Dopamine Receptors (e.g., D2L, D2S)

The interaction of β-carboline derivatives with dopamine receptors has also been explored. acs.org Dopamine receptors are crucial targets for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease. rushim.ru

Studies have shown that most β-carbolines exhibit little to no affinity for D2 dopamine receptors. nih.govpsu.edu However, some tetrahydro-γ-carboline derivatives have been investigated as potential dopamine D3 receptor antagonists. semanticscholar.org For example, a derivative with a tetrahydro-γ-carboline scaffold linked to a 1H-benzo[d]imidazole moiety showed a Ki of 14.2 nM for the D3 receptor. semanticscholar.org This indicates that while the affinity for D2 receptors may be low, specific substitutions on the carboline scaffold can confer significant affinity and selectivity for other dopamine receptor subtypes.

Ligand Recognition at Histamine (B1213489) Receptors (e.g., H3, H6)

The γ-carboline scaffold is a recognized pharmacophore with diverse biological properties, including anti-histamine effects mdpi.com. Derivatives of this structural class have been explored for their potential to interact with histamine receptors. Latrepirdine (Dimebon), a close structural analog of γ-carbolines, was developed as an anti-histamine medication, highlighting the scaffold's capacity for receptor engagement mdpi.com. Furthermore, research into related heterocyclic structures, such as pyrido-triazines, has identified compounds that function as antagonists for the histamine H3 receptor acs.org. While specific studies focusing exclusively on this compound's interaction with H3 or H6 receptors are not extensively detailed, the established activity of its core structure and related analogs suggests a promising avenue for investigating its potential as a modulator of the histaminergic system.

Enzyme Inhibition and Activation Mechanistic Pathways

Derivatives of this compound have been shown to modulate the activity of several critical enzyme families. The mechanisms of inhibition are often rooted in high-affinity binding to enzyme active sites or allosteric pockets, leading to the disruption of normal catalytic cycles.

Kinase Activity Modulation (e.g., CDK1)

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer, making them a key therapeutic target jmb.or.kr. A derivative of the target compound, identified as CR229 (6-bromo-2,3,4,9-tetrahydro-carbolin-1-one), has emerged from structure-based drug screening as a potent inhibitor of multiple CDKs. jmb.or.kr Biochemical assays demonstrated that CR229 effectively inhibits CDK1, CDK2, and CDK4 with IC₅₀ values in the low micromolar range, while showing significantly less effect on other kinases like PKA and PKC. jmb.or.kr

Computational docking studies predict that CR229 binds effectively within the ATP-binding pocket of CDK2. This interaction is stabilized by the formation of hydrogen bonds with the backbone carbonyl of Leu83 and the side chain of Glu81, key residues for inhibitor binding. jmb.or.kr This mechanism of action is consistent with other indole-based kinase inhibitors, such as indirubin (B1684374) derivatives, which are known to inhibit CDK1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in human tumor cells nih.gov.

Table 1: Inhibitory Activity of CR229 Against Various Kinases

KinaseIC₅₀ (μM)
CDK14.9
CDK23.0
CDK43.0
Casein Kinase 2-α1 (CK2-α1)>20
Protein Kinase A (PKA)>20
Protein Kinase C (PKC)>20

Data sourced from biochemical studies on the inhibitory effects of CR229. jmb.or.kr

Inhibition of Specific Oxidoreductases (e.g., CYP121A1 from Mycobacterium tuberculosis)

CYP121A1 is a cytochrome P450 enzyme that is essential for the viability of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, making it a critical target for new anti-TB drugs. nih.govucl.ac.ukresearchgate.net Research has highlighted a series of compounds with an indole-containing core, structurally related to γ-carbolines, as inhibitors of this enzyme. nih.govucl.ac.uk

X-ray crystallography studies have revealed a novel binding mode for these inhibitors. Unlike classic P450 inhibitors that coordinate directly with the heme iron, the indolyl moiety of these compounds binds high up in a highly solvated pocket that is distal to the heme group. ucl.ac.uk This binding displaces a network of water molecules but does so without causing a discernible shift in the heme's Soret band, confirming that the inhibition mechanism does not involve direct contact with the heme iron. ucl.ac.uk This unique, non-coordinative binding mechanism offers a distinct strategy for designing selective inhibitors against this essential bacterial enzyme.

Investigation of Acetylcholinesterase Inhibitory Properties

The broader carboline family, which includes the structural isomers β-carbolines (pyrido[3,4-b]indoles), is recognized for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. mdpi.comijpsr.com The potential of the this compound scaffold for AChE inhibition is supported by several lines of evidence from related structures. For instance, the inclusion of a bromine atom on other heterocyclic scaffolds has been shown to enhance anti-AChE activity. nih.gov Furthermore, fused indole-based ring systems that are structurally reminiscent of the potent AChE inhibitor physostigmine (B191203) have demonstrated significant inhibitory properties. nih.gov These findings collectively suggest that the this compound framework is a viable candidate for the development of novel acetylcholinesterase inhibitors.

Cellular Responses and Phenotypic Effects in Preclinical Disease Models

The molecular interactions of this compound derivatives translate into measurable cellular effects, particularly in the context of cancer. These compounds have been shown to influence cell fate by modulating pathways that control cell division and programmed cell death.

Regulation of Cell Proliferation and Induction of Apoptosis in Neoplastic Cell Lines (e.g., SGC-7901, HeLa, MCF-7)

Derivatives of 5H-pyrido[4,3-b]indole have been evaluated for their anti-proliferative activities against a panel of human cancer cell lines, including gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7). nih.gov Many of these compounds exhibit moderate to potent activity, with IC₅₀ values often in the micromolar range. nih.gov

Mechanistic studies have provided insight into how these compounds exert their cytotoxic effects. A 9-aryl-5H-pyrido[4,3-b]indole derivative, compound 7k, was found to inhibit the proliferation of HeLa cells with an IC₅₀ value of 8.7 µM. nih.govnih.gov Further investigation revealed that this compound effectively induces apoptosis in a dose-dependent manner. nih.govnih.gov This apoptotic response is linked to the compound's ability to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov The significance of the bromo-indole moiety in promoting apoptosis is further underscored by the activity of the marine alkaloid 2,2-bis(6-Bromo-3-indolyl) ethylamine, which triggers programmed cell death through the regulation of Bcl-2 family proteins nih.gov. Other indole (B1671886) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and promoting the cleavage of PARP mdpi.commdpi.com.

Table 2: Anti-proliferative Activity of a 5H-pyrido[4,3-b]indole Derivative

CompoundCell LineAssayResult (IC₅₀)Mechanism of Action
Compound 7kHeLa (Cervical Carcinoma)MTT8.7 ± 1.3 μMG2/M Cell Cycle Arrest, Apoptosis Induction

Data from in vitro evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.govnih.gov

Impact on Cell Cycle Progression and Mitotic Catastrophe

Derivatives of the this compound scaffold have been identified as potent agents that interfere with cell division, primarily by targeting the integrity and function of the cellular cytoskeleton. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.govnih.gov These compounds disrupt the dynamic equilibrium of microtubules, which are essential for the formation of the mitotic spindle during cell division. nih.gov

The inhibitory effect on tubulin polymerization leads to a cascade of cellular events. The primary consequence is the disruption of the microtubule network within the cells. nih.govnih.gov This interference with the mitotic spindle apparatus activates the spindle assembly checkpoint, a crucial surveillance mechanism that halts the cell cycle to prevent errors in chromosome segregation. wikipedia.org Consequently, cells treated with these pyrido[4,3-b]indole derivatives accumulate in the G2/M phase of the cell cycle. nih.gov

Prolonged arrest in the G2/M phase, coupled with the inability to form a functional mitotic spindle, can lead to a terminal fate known as mitotic catastrophe. nih.govwikipedia.org Mitotic catastrophe is a mode of cell death that occurs during or after a failed mitosis. wikipedia.org It is often characterized by the formation of giant, multinucleated cells or cells with multiple micronuclei, which arise from improper chromosome segregation. researchgate.netoncotarget.com In the context of the 9-aryl-5H-pyrido[4,3-b]indole derivatives, this process ultimately culminates in the induction of apoptosis (programmed cell death), thereby eliminating the compromised cells. nih.gov The mechanism highlights a key strategy for anticancer drug development, where targeting microtubule dynamics triggers cell cycle arrest and subsequent cell death. nih.gov

Table 1: Effect of Lead Compound 7k on Cell Proliferation and Tubulin Polymerization

Compound/Parameter Cell Line Activity Value
Compound 7k HeLa Anti-proliferative IC₅₀: 8.7 ± 1.3 μM
SGC-7901 Anti-proliferative IC₅₀: 10.3 ± 1.8 μM
MCF-7 Anti-proliferative IC₅₀: 12.5 ± 2.1 μM
Tubulin Polymerization Inhibition IC₅₀: 15.2 ± 1.1 μM

Data sourced from Shi et al. (2022). nih.gov IC₅₀ represents the concentration required to inhibit 50% of the process.

Assessment of Neuroprotective Mechanisms in Cellular Contexts

Derivatives of pyrido[4,3-b]indole are being investigated for their potential therapeutic applications in neurodegenerative disorders. google.comnih.gov Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles, for example, are proposed to offer neuroprotection through several cellular mechanisms. google.com One key mechanism is the modulation of calcium cellular pathways, specifically as blockers of glutamate-induced transport of calcium ions. google.com Additionally, these compounds may act as antagonists for specific serotonin receptors, such as the 5-HT6 receptor, which is considered a potential target in the therapy for Alzheimer's disease. google.comnih.gov

Further research into derivatives based on the related pyrido[4,3-b]indole scaffold of fascaplysin (B45494) has provided additional insight into neuroprotective actions. nih.gov Certain synthetic derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced toxicity. nih.gov Specifically, they were shown to effectively reduce neurotoxicity induced by hydrogen peroxide (H₂O₂) in the nanomolar range. nih.gov Another significant mechanism identified for these compounds is the inhibition of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a well-established therapeutic strategy for Alzheimer's disease. nih.gov

Table 2: Neuroprotective and Inhibitory Activities of Fascaplysin Derivatives

Compound Assay Target/Cell Line Activity/Result
Compound 23a Neuroprotection H₂O₂-induced toxicity in SH-SY5Y cells Effective in the nanomolar range
Cholinesterase Inhibition eeAChE IC₅₀: 0.16 μM
Cholinesterase Inhibition hBChE IC₅₀: 0.11 μM
Compound 23b Neuroprotection H₂O₂-induced toxicity in SH-SY5Y cells Effective in the nanomolar range
Cholinesterase Inhibition eeAChE IC₅₀: 0.09 μM
Cholinesterase Inhibition hBChE IC₅₀: 0.05 μM

Data sourced from Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents (2024). nih.gov IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Characterization of Antimicrobial and Antiviral Activity at the Molecular Level

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, including those based on the this compound framework, have shown a wide spectrum of anti-infective properties. nih.govresearchgate.net At the molecular level, these compounds interfere with various microbial and viral processes.

In the antibacterial domain, a notable derivative, 6-bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e] Current time information in Pasuruan, ID.researchgate.netoxazin-2-one, has demonstrated significant antibacterial activity. nih.gov The mechanisms for such indole hybrids often involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.

The antiviral activity of bromo-indole derivatives has been documented against a range of viruses. For instance, certain ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have shown potent activity against the Hepatitis B virus (HBV). researchgate.net The molecular mechanism for these compounds involves the inhibition of viral replication, with some derivatives showing significantly lower IC₅₀ values than the reference drug, lamivudine. researchgate.net Furthermore, against Human Immunodeficiency Virus (HIV-1), 5-bromo indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit its enzymatic activity and thus block the conversion of viral RNA to DNA. nih.gov Other related structures, such as pyrimido[4,5-b]indole ribonucleosides, have displayed antiviral activity against the Dengue virus. researchgate.net

Table 3: Anti-infective Activity of Selected Bromo-Indole Derivatives

Compound Class/Derivative Target Organism/Virus Molecular Target/Activity Potency (IC₅₀)
Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate Hepatitis B Virus (HBV) Inhibition of viral replication 3.6 μg/ml
Ethyl 6-bromo-1-cyclopropyl-2-(((4-fluorophenyl)sulfinyl)methyl)-4-(((guanidinoselanyl)(imino)methyl)amino)-5-hydroxy-1H-indole-3-carboxylate Hepatitis B Virus (HBV) Inhibition of viral replication 5.2 μg/ml
5-Bromo-indole substituted derivatives HIV-1 (WT) Reverse Transcriptase Inhibition Low nanomolar range
Pyrimido[4,5-b]indole ribonucleosides Dengue Virus Inhibition of viral replication Submicromolar to micromolar range

Data sourced from a brief review of the biological potential of indole derivatives and other studies. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Correlation of Structural Modifications with Biological Potency and Selectivity

SAR studies on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have identified this core as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org Modifications around this core have led to a systematic understanding of the features required for biological activity.

Studies on fascaplysin (B45494) derivatives, which are based on a β-carboline structure, have shown that the position of the bromine atom significantly impacts cytotoxicity and selectivity. Moving a bromine atom from C-10 to C-9 resulted in a notable decrease in cytotoxicity in non-malignant cells, thereby increasing its selectivity for tumor cells. mdpi.com

In a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives investigated as tubulin polymerization inhibitors, various substitutions on the 9-aryl ring led to a range of anti-proliferative activities against different cancer cell lines. nih.gov For example, compound 7k showed the most potent activity against HeLa cells, with an IC50 value of 8.7 ± 1.3 μM. nih.gov

The table below summarizes the impact of structural modifications on the biological activity of pyrido[4,3-b]indole and related carboline derivatives.

Scaffold Modification Position Substituent Biological Target/Activity Observed Effect Reference
β-carboline6MethoxyHaspin Kinase InhibitionLoss of activity nih.gov
Pyrido[3,4-b]indole6Methoxy (with 1-Naphthyl at C1)Anticancer (various cell lines)Optimal antiproliferative activity nih.govresearchgate.net
Fascaplysin (β-carboline)9 vs. 10BromineCytotoxicityC-9 Bromo showed higher selectivity for tumor cells mdpi.com
9-aryl-5H-pyrido[4,3-b]indole9Various aryl groupsTubulin Polymerization InhibitionVaried anti-proliferative activity, with compound 7k being most potent against HeLa nih.gov
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleGeneralVariousCFTR PotentiationIdentified as a novel chemotype for potentiators acs.org

Impact of Stereochemistry on Biological Activity and Chiral Recognition

In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, extensive SAR studies led to the identification of enantiomerically pure compounds with enhanced activity. acs.org Specifically, one enantiomer, compound 39 , was found to be particularly effective in rescuing the gating defect of F508del- and G551D-CFTR. acs.org This demonstrates that the specific three-dimensional arrangement of atoms is crucial for effective interaction with the target protein, a common principle in chiral recognition by biological systems. unimi.it The differential activity between stereoisomers suggests that one enantiomer achieves a more optimal fit within the binding site of the target, leading to a more pronounced biological effect. unimi.it

Development and Refinement of Pharmacophore Hypotheses

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyridoindole derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds.

A 3D-QSAR study on a series of pyrido[b]indole derivatives with anticancer activity against the HCT116 colon cancer cell line yielded a four-point pharmacophore model. nih.govnih.gov This model consists of one hydrogen bond donor (D) and three aromatic ring (R) features (DRRR). nih.govresearchgate.net The model successfully predicted the activity of compounds in this specific cell line, suggesting that these features are crucial for their antiproliferative effects. nih.govnih.gov Such models help visualize the favorable and unfavorable electronic and hydrophobic interactions, which align with observed SAR data. nih.govnih.gov The development of these hypotheses provides a rational basis for designing new derivatives of 6-Bromo-5H-pyrido[4,3-b]indole with potentially improved activity by ensuring they conform to the identified essential chemical features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. researchgate.netnih.gov

For pyrido[b]indole derivatives, several QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines. nih.govnih.gov One study employed a kernel-based partial least squares (KPLS) regression analysis using 2D fingerprint descriptors. nih.govnih.gov This approach yielded highly predictive QSAR models for activity against HCT116 colon cancer cells and two pancreatic cancer cell lines (HPAC and Mia-PaCa2). nih.govnih.govresearchgate.net

The statistical significance of these models is summarized in the table below:

Cell Line QSAR Method Training Set R² Test Set Predictive r² Best Descriptor Reference
HCT116 (Colon)KPLS0.990.70Atom triplet fingerprint nih.govnih.gov
HPAC (Pancreatic)KPLS0.990.58Atom triplet fingerprint nih.govnih.gov
Mia-PaCa2 (Pancreatic)KPLS0.980.70Linear fingerprint nih.govnih.gov
HCT116 (Colon)3D-QSAR (PHASE)0.6830.562N/A nih.govnih.gov

These models demonstrate a strong correlation between the structural features of the pyridoindole scaffold and its anticancer potency. nih.govnih.gov The high R² values for the training sets indicate a good fit of the model to the data, while the predictive r² values for the external test sets confirm the models' ability to forecast the activity of new compounds. nih.govnih.gov Such predictive models are instrumental in the lead optimization process for this class of compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For derivatives of the 5H-pyrido[4,3-b]indole scaffold, molecular docking has been instrumental in elucidating potential mechanisms of action and guiding structure-activity relationship (SAR) studies.

In a notable study, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were investigated as potential tubulin polymerization inhibitors for anticancer applications. nih.gov Molecular docking simulations were performed to understand the binding interaction of the most potent compound of the series with the colchicine (B1669291) binding site of α,β-tubulin. The results revealed that the compound fits well into the colchicine binding pocket, primarily within the β subunit. Key interactions included the formation of a hydrogen bond between the methoxy group of the ligand and the residue Asnβ258, as well as another hydrogen bond between the nitrogen atom of the 5H-pyrido[4,3-b]indole core and the residue Valβ238. These findings confirmed that 5H-pyrido[4,3-b]indole is a promising core structure for developing novel tubulin inhibitors. nih.gov

Similarly, docking studies on a related scaffold, 5-bromoindole derivatives, were conducted to evaluate their potential as VEGFR-2 tyrosine kinase inhibitors. d-nb.info The simulations showed that these compounds had favorable binding energies within the VEGFR TK domain. For instance, one derivative formed a hydrogen bond with the crucial residue Asp1046 and established multiple pi-pi, pi-sulfur, and pi-alkyl interactions with residues such as Val848, Phe1047, and Cys1045, rationalizing its inhibitory activity. d-nb.info Another research effort on pyrido[3,4-b]indoles identified their potential to bind to the MDM2 protein, a novel cancer target. Docking models suggested that these compounds could form key hydrogen bonds and hydrophobic interactions within the MDM2 binding pocket. researchgate.net

These examples underscore the power of molecular docking to identify and rationalize the interactions between the broader class of pyridoindole compounds and their biological targets, providing a solid foundation for the rational design of new, more potent therapeutic agents based on the 6-Bromo-5H-pyrido[4,3-b]indole framework.

Table 1: Examples of Molecular Docking Studies on Pyridoindole and Related Scaffolds

Compound Series Protein Target Key Interacting Residues Predicted Outcome
9-aryl-5H-pyrido[4,3-b]indoles Tubulin (Colchicine site) Asnβ258, Valβ238 Inhibition of tubulin polymerization nih.gov
5-bromoindole hydrazones VEGFR-2 Tyrosine Kinase Asp1046, Val848, Phe1047 Inhibition of kinase activity d-nb.info
Pyrido[3,4-b]indoles MDM2 Tyr106, Val93, Tyr100 Disruption of p53-MDM2 interaction researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes, flexibility, and stability of ligand-protein complexes, offering a dynamic perspective that complements the static view provided by molecular docking.

While specific MD simulation studies on this compound are not extensively documented in public literature, the application of this methodology to structurally related heterocyclic compounds illustrates its utility. For example, MD simulations have been performed on 6-bromo quinazoline derivatives complexed with the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations are used to assess the stability of the ligand within the active site. The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored over the simulation time (e.g., 100 nanoseconds) to ensure the complex reaches a stable equilibrium. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis is often employed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. In the case of the 6-bromo quinazoline derivatives, RMSF plots showed that the binding of the inhibitors did not induce significant structural changes or fluctuations in the EGFR active site, indicating a stable binding mode. nih.gov Such analyses are crucial for confirming that the interactions predicted by docking are maintained over time and for understanding the dynamic behavior that governs molecular recognition and binding affinity. These approaches would be directly applicable to studying the binding dynamics of this compound with its putative biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and chemical reactivity. These calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive.

Table 2: Example of Quantum Chemical Parameters Calculated via DFT for a Related Bromo-heterocyclic Compound

Parameter Description Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -3.1033 japsonline.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.7442 japsonline.com
ΔE (Energy Gap) ELUMO - EHOMO 2.3591 japsonline.com

In Silico Prediction of Relevant Biological Properties (e.g., binding affinities, ADMET-relevant descriptors)

In silico methods are crucial for the early-stage evaluation of a compound's potential as a drug candidate by predicting its pharmacokinetic and toxicological properties. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These predictions help to identify potential liabilities, allowing for structural modifications to be made before costly synthesis and experimental testing.

For various series of indole (B1671886) derivatives, computational tools have been used to predict key ADMET-relevant descriptors. These studies often calculate properties such as oral absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. d-nb.infojapsonline.com For instance, in silico pharmacokinetic studies on certain novel indole derivatives suggested good oral absorption and no inhibition of the important CYP2D6 enzyme. japsonline.com In another study on 5-bromoindole hydrazone derivatives, the compounds were predicted to have adequate absorption levels and were not flagged for in silico hepatotoxicity. d-nb.info

Toxicity prediction is another critical component, with models available to estimate outcomes like rodent oral LD50 (lethal dose, 50%) and potential for hepatotoxicity. These predictions are based on Quantitative Structure-Toxicity Relationship (QSTR) models, which correlate a molecule's 2D structure with specific toxicological endpoints. japsonline.com By applying such predictive models to this compound, researchers can prioritize it and its analogs for further development, focusing resources on compounds with the most promising drug-like properties and the lowest predicted risk of failure in later clinical stages.

Table 3: Commonly Predicted ADMET-Relevant Properties for Indole-based Scaffolds

Property Class Descriptor Importance in Drug Discovery
Absorption Human Oral Absorption Predicts the fraction of drug absorbed from the gut into the bloodstream.
Distribution Blood-Brain Barrier (BBB) Penetration Indicates if a compound can cross into the central nervous system.
Plasma Protein Binding (PPB) Affects the amount of free drug available to exert its therapeutic effect.
Metabolism CYP2D6 Inhibition Predicts potential for drug-drug interactions.
Toxicity Hepatotoxicity Flags the potential for drug-induced liver injury.
Rodent Oral LD50 Provides an early estimate of acute toxicity.

Advanced Analytical Characterization Techniques in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 6-Bromo-5H-pyrido[4,3-b]indole, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each of the aromatic protons. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and spatial relationships between protons. For instance, protons on the pyridyl ring and the indole (B1671886) system would resonate in the characteristic aromatic region (typically δ 7.0-9.0 ppm). The bromine atom at the C-6 position would influence the chemical shift of adjacent protons, and the specific splitting patterns would help confirm the substitution pattern on the indole ring.

The ¹³C NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, differentiating between carbons in the electron-rich indole system and the electron-deficient pyridine (B92270) ring, as well as the carbon atom directly bonded to the electronegative bromine atom.

Hypothetical ¹H and ¹³C NMR Data Table As explicit experimental data is not available in the reviewed literature, the following table is a generalized representation of expected chemical shifts for the parent γ-carboline structure, which would be modified by the presence of the bromine substituent.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H1 / C1 ~8.5 - 9.0 ~130 - 140
H3 / C3 ~7.5 - 8.0 ~110 - 120
H4 / C4 ~8.0 - 8.5 ~140 - 150
NH (5-position) Broad singlet, >10.0 -
C4a - ~120 - 130
C4b - ~125 - 135
H7 / C7 ~7.2 - 7.6 ~120 - 125
H8 / C8 ~7.0 - 7.4 ~115 - 125
H9 / C9 ~7.8 - 8.2 ~120 - 130
C5a - ~135 - 145
C9a - ~140 - 150
C9b - ~110 - 120

Note: The presence of bromine at C-6 would induce shifts in the signals for C-6, H-7, and H-5, which cannot be accurately predicted without experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Using a method like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the determination of the molecular formula.

For this compound (C₁₁H₇BrN₂), the HRMS spectrum would be expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two major peaks for the [M+H]⁺ ion that are separated by approximately 2 Da. The precise m/z values of these ions would be compared against the calculated theoretical values to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

Expected HRMS Data Table

Ion Calculated m/z
[C₁₁H₈⁷⁹BrN₂]⁺ 246.9898
[C₁₁H₈⁸¹BrN₂]⁺ 248.9877

Note: These are the calculated exact masses for the protonated molecule [M+H]⁺.

Advanced Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of a compound and for its separation from reaction byproducts or impurities.

To analyze this compound, a reverse-phase HPLC or UPLC method would likely be developed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram, typically monitored by a UV detector at a wavelength where the compound exhibits strong absorbance. A pure sample would ideally show a single major peak. These methods are crucial for ensuring that the material used in subsequent biological or chemical studies is of high quality.

X-ray Crystallography for Definitive Ligand-Protein Co-Crystal Structure Determination

In the context of drug discovery and medicinal chemistry, X-ray crystallography is particularly powerful for determining the co-crystal structure of a ligand bound to its biological target, such as a protein or enzyme. Obtaining a co-crystal structure of this compound with a target protein would offer invaluable insights into its binding mode. It would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that govern the ligand-protein recognition. This structural information is fundamental for understanding the compound's mechanism of action and for guiding further structure-based drug design efforts to improve potency and selectivity. To date, no public records of a crystal structure for this compound, either alone or in a complex, are available.

Future Research Directions and Therapeutic Scaffold Potential of 6 Bromo 5h Pyrido 4,3 B Indole

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Diversity

The synthesis of substituted pyrido[4,3-b]indoles is pivotal for exploring their therapeutic potential. While classical methods like the Fischer indole (B1671886) synthesis have been foundational, future research should focus on developing more efficient, versatile, and scalable synthetic routes to generate a diverse library of 6-Bromo-5H-pyrido[4,3-b]indole derivatives.

Modern synthetic strategies offer significant advantages over traditional methods. Palladium-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of complex heterocyclic systems. Methodologies such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig C-N coupling can be employed to introduce a wide array of substituents onto the pyridoindole core, using the bromo-substituent as a reactive site. Furthermore, metal-catalyzed annulation reactions and C-H bond activation strategies are emerging as powerful tools for constructing the core tricycle and for its subsequent functionalization. researchgate.netrsc.org

Another promising avenue is the development of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. Designing an MCR to assemble the 6-bromo-γ-carboline scaffold would significantly accelerate the discovery of new derivatives. Additionally, flow chemistry and microwave-assisted synthesis can be employed to optimize reaction conditions, reduce reaction times, and improve yields, facilitating high-throughput synthesis of analogue libraries.

Synthetic MethodologyDescriptionPotential Advantages for this compound Synthesis
Palladium-Catalyzed Cross-CouplingReactions like Suzuki, Sonogashira, and Buchwald-Hartwig that form new carbon-carbon or carbon-heteroatom bonds.High functional group tolerance; allows for late-stage functionalization at the bromine position to create diverse analogues.
C-H Activation/AnnulationDirect functionalization of C-H bonds to form new rings or introduce substituents. researchgate.netIncreases synthetic efficiency by avoiding pre-functionalization of starting materials.
Multi-Component Reactions (MCRs)One-pot reactions combining three or more reactants to form a complex product.Rapid generation of molecular complexity and library synthesis from simple precursors.
Photoredox CatalysisUses light to initiate chemical transformations, often under mild conditions.Access to novel reaction pathways and functionalizations that are difficult with traditional thermal methods.
Table 1: Comparison of Synthetic Methodologies for Pyridoindole Synthesis.

Design and Development of Next-Generation Analogues with Improved Selectivity and Potency

The this compound scaffold is a promising starting point for the design of next-generation therapeutic agents. The pyrido[4,3-b]indole core is known to be a key pharmacophore for various biological targets, including cyclin-dependent kinases (CDKs), topoisomerases, and tubulin. mdpi.comnih.gov The strategic modification of this scaffold can lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future design strategies should focus on a systematic exploration of the structure-activity relationships (SAR). This involves introducing a variety of substituents at different positions of the pyridoindole ring system. For example, aryl or heteroaryl groups could be introduced at the bromine position (C6) via cross-coupling reactions to explore interactions with specific pockets in target proteins. Modifications at the N5 nitrogen of the pyridine (B92270) ring and various positions on the indole ring (C1, C2, C3, C4, C7, C8) could also significantly impact biological activity. For instance, studies on related β-carbolines have shown that bulky groups at certain positions can enhance anticancer activity. mdpi.com

A study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors demonstrated that specific substitutions on the aryl ring led to potent anti-proliferative activity against cancer cell lines. This highlights the importance of substituent effects on biological activity. Similarly, research on pyrido[3,4-b]indoles has shown that specific substitutions can lead to potent, broad-spectrum anticancer activity with IC50 values in the nanomolar range. researchgate.netresearchgate.net These findings provide a rationale for the systematic exploration of the chemical space around the this compound core.

Modification SitePotential SubstituentsAnticipated Impact on Biological Activity
C6 (replacing Bromo)Aryl, heteroaryl, alkyl, amino groupsModulation of target binding affinity and selectivity; improved pharmacokinetic properties.
N5 (Pyridine N-H)Alkyl, acyl, sulfonyl groupsAlteration of hydrogen bonding capacity and steric profile; potential to probe specific interactions with target proteins.
C1, C3, C4 (Pyridine ring)Small alkyl, halogen, or electron-donating/withdrawing groupsFine-tuning of electronic properties and potency.
C7, C8 (Indole ring)Methoxy, hydroxyl, halogen groupsInfluence on metabolic stability and target interactions.
Table 2: Potential Modifications of the this compound Scaffold and Their Rationale.

Investigation of Polypharmacology and Multi-Targeting Approaches for Complex Biological Systems

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. Consequently, drugs that act on a single target may have limited efficacy or be susceptible to resistance. Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery that can address this complexity. nih.gov

The β-carboline scaffold, a close relative of γ-carbolines, is known for its rich polypharmacology, with derivatives showing activity against targets like chitinase, CDKs, and topoisomerases. mdpi.comnih.govnih.gov This suggests that this compound and its analogues are excellent candidates for a multi-targeting approach. Future research should aim to systematically profile the target landscape of this compound class. High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and other relevant enzyme families could reveal novel, therapeutically relevant targets.

Once a polypharmacological profile is established, medicinal chemistry efforts can be directed towards optimizing the activity against a desired set of targets. For example, in cancer therapy, a compound that simultaneously inhibits a key kinase involved in cell proliferation and a protein involved in angiogenesis could have synergistic effects and be more effective than a single-target agent. The development of such multi-targeting drugs from the this compound scaffold could lead to novel and more effective treatments for complex diseases.

Application of this compound as a Chemical Probe in Biological Discovery

Chemical probes are small molecules that potently and selectively interact with a specific biological target. They are invaluable tools for dissecting complex biological processes and validating new drug targets. nih.govyoutube.com A well-characterized derivative of this compound could be developed into a chemical probe to explore the function of its cellular target(s).

The development of a chemical probe involves several steps. First, a potent and selective ligand for the target of interest must be identified from a library of this compound analogues. Once such a compound is found, it needs to be modified to incorporate a "tag" for visualization or pull-down experiments. The bromine atom at the C6 position is an ideal handle for attaching such tags with minimal disruption to the core pharmacophore. For example, a fluorescent dye could be attached via a linker to allow for visualization of the target protein within cells using microscopy. Alternatively, an affinity tag like biotin could be incorporated to enable the isolation and identification of the target protein and its binding partners from cell lysates.

The development of a chemical probe based on the this compound scaffold would not only provide a deeper understanding of the biological pathways modulated by this class of compounds but could also help in identifying new therapeutic opportunities. nih.gov

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.netmednexus.org These computational tools can be applied to the this compound scaffold to guide the design of novel analogues with improved properties.

One key application of AI/ML is the development of quantitative structure-activity relationship (QSAR) models. nih.govnih.gov By training a model on a dataset of synthesized this compound analogues and their corresponding biological activities, it is possible to predict the activity of virtual compounds before they are synthesized. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.